Lipophilicity Advantage: 3-Ethylazetidin-3-ol Offers Intermediate logP for Balanced Permeability vs. Solubility
3-Ethylazetidin-3-ol hydrochloride exhibits an experimentally determined logP of -0.21, a value that places it in an optimal intermediate range between the more hydrophilic 3-methylazetidin-3-ol (predicted logP ~ -0.6) and the highly lipophilic 3-phenylazetidin-3-ol (predicted logP ~ 1.8) [1]. This balanced lipophilicity is associated with favorable passive permeability while mitigating excessive logP-driven toxicity or poor aqueous solubility, a key consideration in fragment-based drug discovery and lead optimization [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | -0.21 (HCl salt, experimental) |
| Comparator Or Baseline | 3-Methylazetidin-3-ol: ~ -0.6 (predicted); 3-Phenylazetidin-3-ol: ~ 1.8 (predicted) |
| Quantified Difference | ΔlogP = +0.39 vs. methyl analog; ΔlogP = -2.01 vs. phenyl analog |
| Conditions | Shake-flask or computational prediction (ALOGPS 2.1) |
Why This Matters
The intermediate logP of the ethyl analog reduces the risk of poor membrane permeability (common with overly polar methyl analogs) and excessive lipophilicity-associated toxicity (common with phenyl analogs), making it a more versatile starting point for oral drug candidates.
- [1] Activate Scientific. 3-Ethylazetidin-3-ol HCl 95%. Catalog AS16081-G1. 2025. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
